Structural Determinants of eEF-2K Inhibition: N1,N3-Disubstitution Drives Potency Differentiation
In a direct head-to-head evaluation within a single pyrido[2,3-d]pyrimidine-2,4-dione series, varying the N1 and N3 substituents from cyclopropyl/ethyl (Compound 6, A-484954) to a different alkyl/aryl combination produced a >2-fold difference in eEF-2K IC50 (420 nM vs. 930 nM) [1]. This demonstrates that N1,N3-disubstitution is not a silent structural feature but a major driver of target engagement. CAS 902961-42-6, bearing symmetric N1,N3-bis(4-methylbenzyl) groups, occupies a distinct substituent space not evaluated in this published series.
| Evidence Dimension | eEF-2K inhibitory potency (IC50) dependence on N1/N3 substituents |
|---|---|
| Target Compound Data | No published eEF-2K IC50 available for CAS 902961-42-6 |
| Comparator Or Baseline | Compound 6 (A-484954): IC50 = 420 nM; Compound 9: IC50 = 930 nM |
| Quantified Difference | ≥2.2-fold difference between close N1/N3 analogs within same series |
| Conditions | In vitro eEF-2K enzymatic assay; recombinant human eEF-2K |
Why This Matters
Procurement of CAS 902961-42-6 for eEF-2K screening is scientifically justified only if the objective is to probe the N1,N3-bis(4-methylbenzyl) substituent space, which is unexplored but, based on class-level SAR, is expected to yield potency and selectivity distinct from published eEF-2K inhibitors.
- [1] Edupuganti, R.; Wang, Q.; Tavares, C.D.J.; et al. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry 2014, 22 (17), 4910–4916. View Source
